molecular formula C10H12N2O3 B11173063 Ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate

Ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate

Cat. No.: B11173063
M. Wt: 208.21 g/mol
InChI Key: DZYNJPWMOGYASG-UHFFFAOYSA-N
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Description

Ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group, a pyridine ring substituted with a methyl group, and an amino group attached to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate typically involves the reaction of 6-methylpyridin-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is continuously extracted and purified using automated systems to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

Ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate is unique due to its specific structural features, such as the combination of a pyridine ring with an oxoacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate, a compound of growing interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3

This compound features a pyridine ring substituted with a methyl group and an amino acid derivative, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Notably, it has been shown to inhibit specific enzymes involved in nucleotide metabolism, particularly dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis. Inhibition of DHODH leads to pyrimidine depletion, thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

  • In vitro Studies : Studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including colon cancer (HCT116) and pancreatic cancer (MIA PaCa-2). The IC50 values for these cell lines were reported as 9.71 nM and 26.2 nM, respectively .
  • Mechanism : The compound's ability to induce cell cycle arrest at the S-phase is linked to its role in disrupting nucleotide synthesis through DHODH inhibition. This mechanism has been leveraged in developing therapies for cancers with high DHODH expression .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties .

Case Study 1: Colon Cancer Treatment

A study evaluated the efficacy of this compound in HCT116 cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with a notable reduction in cell viability at concentrations above its IC50 value. The study also highlighted the compound's ability to sensitize cancer cells to conventional chemotherapeutics like doxorubicin, enhancing therapeutic outcomes .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound derivatives were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-[(6-methylpyridin-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)9(13)12-8-6-4-5-7(2)11-8/h4-6H,3H2,1-2H3,(H,11,12,13)

InChI Key

DZYNJPWMOGYASG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=N1)C

Origin of Product

United States

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